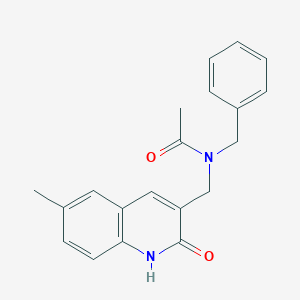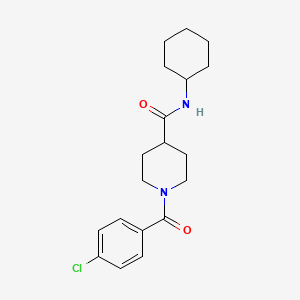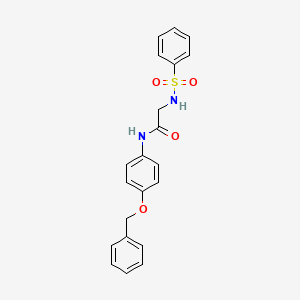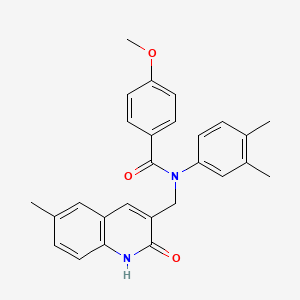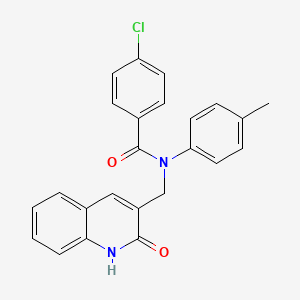
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide, also known as CQBA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. CQBA is a benzamide derivative that has been synthesized using various methods and has been found to have diverse biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is not fully understood, but it has been found to inhibit the activity of various enzymes, including topoisomerase II and acetylcholinesterase. 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been found to have diverse biochemical and physiological effects. It has been shown to inhibit the expression of various proteins, including cyclin D1, Bcl-2, and COX-2, which are involved in cell proliferation and survival. 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has also been found to induce the expression of p53, a tumor suppressor protein, and increase the production of reactive oxygen species, which can induce apoptosis in cancer cells. Additionally, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been found to inhibit the replication of dengue virus and Zika virus by inhibiting the activity of viral protease.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has some limitations, including its instability in acidic conditions and its low bioavailability.
Zukünftige Richtungen
There are several future directions for the research of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. One direction is to investigate its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Another direction is to study its mechanism of action in more detail to understand how it inhibits the activity of various enzymes. Additionally, future research could focus on improving the stability and bioavailability of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide to enhance its therapeutic potential.
In conclusion, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. It has been found to have antitumor, antiviral, and antibacterial properties and has diverse biochemical and physiological effects. 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesemethoden
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with 2-hydroxy-3-aminomethylquinoline in the presence of triethylamine to form 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. This intermediate is then reacted with p-toluidine in the presence of sodium hydride to form the final product, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been the subject of scientific research due to its potential therapeutic properties. It has been found to have antitumor, antiviral, and antibacterial properties. 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to have antiviral activity against dengue virus and Zika virus. Additionally, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
4-chloro-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-6-12-21(13-7-16)27(24(29)17-8-10-20(25)11-9-17)15-19-14-18-4-2-3-5-22(18)26-23(19)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOUIGIPJYBXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


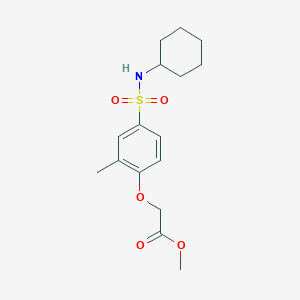
![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7716744.png)
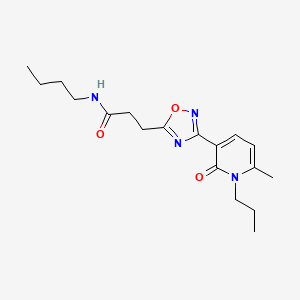
![2-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716753.png)

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7716764.png)

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7716776.png)
